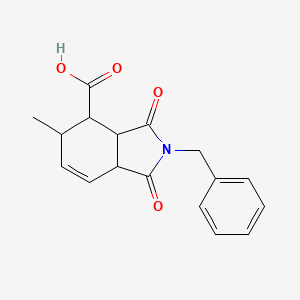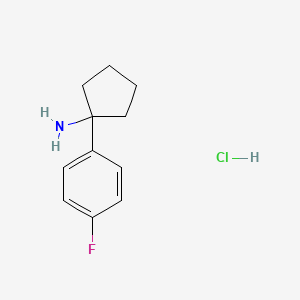
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1209904-53-9 . It has a molecular weight of 215.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride” is1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.7 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Structural Analysis and Chemical Precursors
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride has been a subject of interest in the structural analysis and identification of chemical precursors. For instance, Luo et al. (2022) identified a related compound, 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, as a suspected precursor of 2-fluorodeschloroketamine, providing insights into its fragmentation pathway and decomposition mechanisms (Luo et al., 2022).
Antiviral and Anti-Influenza Properties
Research has explored the potential antiviral applications of compounds structurally related to 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity, highlighting the therapeutic potential of such structures (Oka et al., 2001).
Neuraminidase Inhibitory Activity
Chand et al. (2004) synthesized multisubstituted cyclopentane amide derivatives, including structures related to 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, to identify effective inhibitors of influenza neuraminidases. These compounds showed promising inhibitory activity against various forms of the virus (Chand et al., 2004).
Anticancer Properties
There is significant interest in the anticancer properties of compounds related to 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride. For example, Vinayak et al. (2017) designed novel amine derivatives of related structures, which showed cytotoxicity against human cancer cell lines, indicating potential as anticancer agents (Vinayak et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus to understand their chemical properties better. Yang et al. (2000) achieved the synthesis of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which share a similar structural framework (Yang et al., 2000).
Antibacterial Activity
The antibacterial properties of compounds structurally similar to 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride have also been investigated. Arutyunyan et al. (2017) explored the antibacterial activity of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, indicating potential applications in this domain (Arutyunyan et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements associated with it include H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHJFCLVUIHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

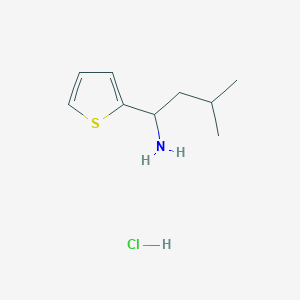

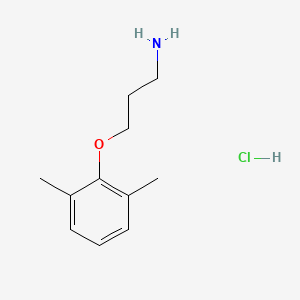
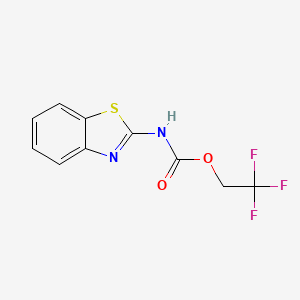
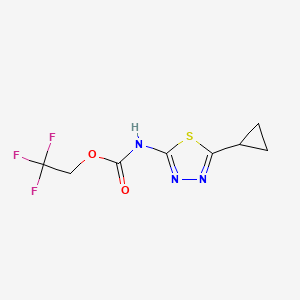

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)

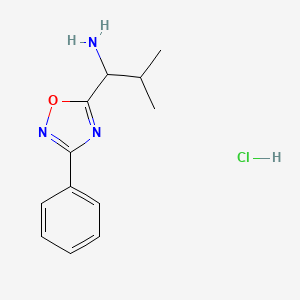

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
